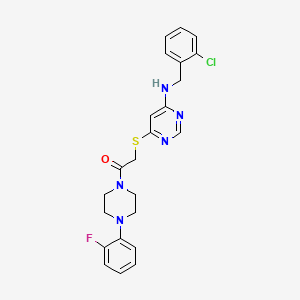![molecular formula C17H16ClN3O B2919441 N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide CAS No. 1384702-81-1](/img/structure/B2919441.png)
N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide, commonly known as CEP-33779, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It is a potent and selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which plays a critical role in regulating cell growth, survival, and differentiation.
Wirkmechanismus
CEP-33779 acts as a selective inhibitor of the N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide/STAT3 pathway by binding to the ATP-binding site of N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide and preventing its activation. This leads to the inhibition of downstream signaling events mediated by STAT3, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to exert anti-tumor and anti-inflammatory effects in preclinical studies. It has been demonstrated to inhibit the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to reduce inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CEP-33779 is its selectivity for the N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide/STAT3 pathway, which minimizes off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of CEP-33779 is its relatively low potency compared to other N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide inhibitors, which may limit its efficacy in certain disease models.
Zukünftige Richtungen
There are several future directions for the development and application of CEP-33779. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide inhibitors based on the structure of CEP-33779. Finally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CEP-33779 in various diseases.
Synthesemethoden
The synthesis of CEP-33779 involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl cyanoacetate to form 3-chlorophenyl-2-cyanoacetamide. This intermediate is then reacted with 3-ethylbenzenamine to form the final product, N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide/STAT3 pathway is known to be dysregulated in many of these diseases, and CEP-33779 has been shown to inhibit this pathway and exert anti-tumor and anti-inflammatory effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(N-cyano-3-ethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-2-13-5-3-8-16(9-13)21(12-19)11-17(22)20-15-7-4-6-14(18)10-15/h3-10H,2,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBUHYSIXMZBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


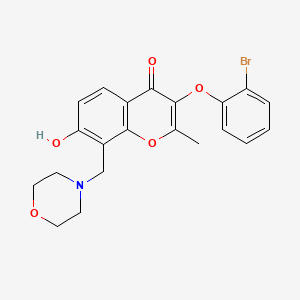
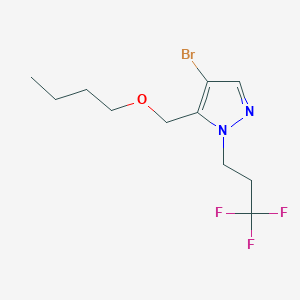
![4-[5-[2-(Naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide](/img/structure/B2919361.png)
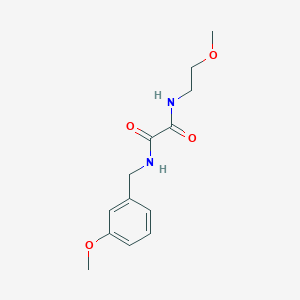
![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)
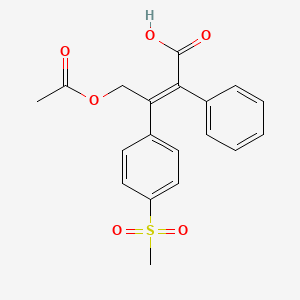
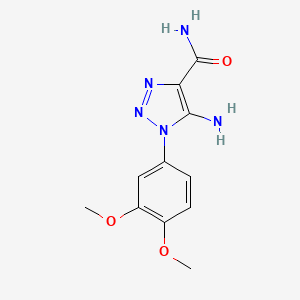
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)
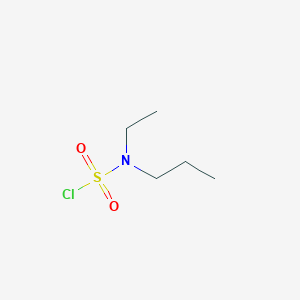
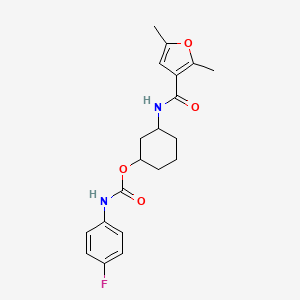
![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)
